molecular formula C46H8203 B1147622 Cholesteryl octadecyl carbonate CAS No. 15455-88-6

Cholesteryl octadecyl carbonate

Cat. No.: B1147622
CAS No.: 15455-88-6
M. Wt: 683.14
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesteryl octadecyl carbonate (COdC) is a cholesteryl ester derivative formed by the reaction of cholesteryl chloroformate with octadecanol. It belongs to the homologous series of cholesteryl n-alkyl carbonates (C1–C20), which exhibit liquid crystalline properties . COdC is characterized by a long saturated alkyl chain (C18), contributing to its unique mesomorphic behavior. It forms cholesteric mesophases and, in specific chain-length ranges (C8–C18), displays a monotropic smectic phase, which transitions to a crystalline solid upon cooling . Its molecular formula is C46H82O3, with a molecular weight of 683.15 g/mol (exact value inferred from homologous series) .

Properties

CAS No.

15455-88-6

Molecular Formula

C46H8203

Molecular Weight

683.14

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties
Compound Molecular Formula Molecular Weight Alkyl Chain Type Key Features
Cholesteryl octadecyl carbonate C46H82O3 683.15 Saturated (C18) Smectic mesophase; high transition temperatures due to long saturated chain
Cholesteryl oleyl carbonate C46H80O3 681.13 Unsaturated (C18:1, Z-9) Liquid crystal with cholesteric phase; lower melting point (~20°C) due to unsaturation
Cholesteryl dodecyl carbonate C40H70O3 598.98 Saturated (C12) Cholesteric phase; shorter chain reduces smectic stability
Cholesteryl nonanoate C36H62O2 526.87 Saturated (C9) Used in thermochromic mixtures; no smectic phase
Cholesteryl benzoate C34H50O2 490.76 Aromatic High-temperature cholesteric phase; common in display technologies

Key Structural Insights :

  • Chain Length : Longer alkyl chains (e.g., C18 in COdC) enhance smectic phase stability, while shorter chains (e.g., C12) favor cholesteric phases .
  • Unsaturation : Oleyl carbonate’s cis-double bond introduces kinks, reducing packing efficiency and lowering phase transition temperatures compared to saturated COdC .
Mesomorphic Behavior
Compound Mesophase Type Transition Temperatures (°C) Notes
This compound Monotropic smectic Smectic-to-crystal transition Observed in C8–C18 homologs
Cholesteryl oleyl carbonate Cholesteric Melting point: ~20°C Forms helical structures; used in thermochromic displays
Cholesteryl heptyl carbonate Cholesteric (visible colors) 45–65°C Exhibits vivid iridescence
Cholesteryl pelargonate Cholesteric 70–85°C Often mixed with oleyl carbonate for tunable responses

Phase Behavior Trends :

  • Smectic phases in COdC arise from increased van der Waals interactions in saturated chains, whereas unsaturated analogs like oleyl carbonate lack this stability .
  • Cholesteric phases dominate in shorter or unsaturated chains due to reduced molecular alignment .
Physical and Acoustic Parameters

Data for cholesteryl oleyl carbonate (COC) at 25°C :

Parameter Value
Adiabatic compressibility 2.45 × 10⁻¹⁰ m²/N
Specific acoustic impedance 1.98 × 10⁶ Rayl
Ultrasonic velocity 1450 m/s

Comparison :

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